Ethyl 5-(6-Methoxypyridin-2-yl)thiophene-2-carboxylate
Description
Overview of Ethyl 5-(6-Methoxypyridin-2-yl)thiophene-2-carboxylate
This compound is a complex heterocyclic organic compound characterized by its distinctive molecular architecture that incorporates multiple functional groups within a single molecular framework. The compound possesses the molecular formula C₁₃H₁₃NO₃S and exhibits a molecular weight of 263.32 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is ethyl 5-(6-methoxy-2-pyridinyl)-2-thiophenecarboxylate, which accurately reflects its structural composition and functional group arrangement.
The compound presents as a yellow solid under standard laboratory conditions, indicating its crystalline nature and relative stability. Its structural complexity arises from the presence of three distinct heterocyclic and functional components: a thiophene ring system, a methoxypyridine moiety, and an ethyl ester group. The thiophene component contributes a five-membered aromatic ring containing sulfur, while the methoxypyridine portion provides a six-membered nitrogen-containing aromatic system with a methoxy substituent.
The molecular structure can be described through various chemical representation systems. The Simplified Molecular Input Line Entry System notation for this compound is O=C(C1=CC=C(C2=NC(OC)=CC=C2)S1)OCC, which provides a linear representation of the molecular connectivity. Additionally, the International Chemical Identifier key ITJKFPBRWXEUHH-UHFFFAOYSA-N serves as a unique digital fingerprint for this specific molecular structure.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₁₃NO₃S | |
| Molecular Weight | 263.32 g/mol | |
| Chemical Abstracts Service Number | 1187163-54-7 | |
| Physical State | Yellow solid | |
| Purity (Commercial) | 97% |
Historical Context and Discovery
The development and characterization of this compound must be understood within the broader historical context of heterocyclic chemistry advancement. Thiophene, one of the core structural components of this compound, was initially discovered as a contaminant in benzene during the late nineteenth century. The identification of thiophene marked a significant milestone in organic chemistry, as it demonstrated the existence of sulfur-containing aromatic systems that exhibited remarkable similarity to benzene in their chemical and physical properties.
The historical progression of heterocyclic compound research has been driven by the recognition that these molecular frameworks possess unique chemical properties and biological activities. Thiophene and its derivatives have been subjects of intensive investigation since their initial discovery, with researchers recognizing their potential applications in various fields including medicinal chemistry, materials science, and industrial processes. The similarity between thiophene and benzene, particularly their comparable boiling points of 84.4°C and 81.1°C respectively, established these compounds as classic examples of bioisosterism in chemical research.
Pyridine derivatives, including methoxypyridine compounds, have similarly played crucial roles in the development of modern organic chemistry. The systematic study of pyridine-containing molecules has revealed their fundamental importance in biological systems and their utility as synthetic intermediates. The combination of thiophene and methoxypyridine structural elements in a single molecule represents an evolution in synthetic chemistry, where researchers have sought to create compounds that incorporate multiple beneficial properties from different heterocyclic systems.
The specific documentation of this compound in chemical databases and commercial catalogs reflects the contemporary interest in complex heterocyclic compounds for research applications. The assignment of a unique Chemical Abstracts Service number and the availability of the compound through specialized chemical suppliers indicates its recognition as a valuable research compound in the modern chemical literature.
Significance in Heterocyclic and Organic Chemistry
The significance of this compound in heterocyclic and organic chemistry extends far beyond its individual molecular properties, encompassing its role as a representative example of advanced heterocyclic design and its potential contributions to various chemical applications. Heterocyclic compounds constitute one of the most important classes of organic molecules, with extensive distribution in natural systems and versatile synthetic applicability that has attracted considerable attention from medicinal chemists and materials scientists.
Thiophene derivatives, as a class, demonstrate remarkable therapeutic potential across multiple biological targets and disease states. Research has established that thiophene-containing compounds exhibit antimicrobial properties against various microbial infections, analgesic and anti-inflammatory activities, antihypertensive effects, and antitumor activity. These diverse biological activities make thiophene derivatives particularly valuable for pharmaceutical research and drug discovery programs. Additionally, thiophene compounds have found applications beyond medicinal chemistry, serving as inhibitors of metal corrosion and as components in the fabrication of light-emitting diodes for materials science applications.
The incorporation of methoxypyridine structural elements adds another dimension of chemical significance to this compound. Recent research has demonstrated that methoxypyridine derivatives can serve as potent inhibitors of important cellular targets, including phosphoinositide 3-kinase and mechanistic target of rapamycin dual inhibitors. This biological activity profile suggests that compounds containing methoxypyridine moieties may possess significant therapeutic potential, particularly in the treatment of cancer and other diseases involving dysregulated cellular signaling pathways.
The combination of thiophene and methoxypyridine structural features in this compound represents an example of rational drug design principles, where multiple pharmacophoric elements are incorporated into a single molecular framework. This approach to molecular design reflects contemporary trends in medicinal chemistry, where researchers seek to optimize biological activity while maintaining favorable pharmaceutical properties such as solubility, stability, and bioavailability.
From a synthetic chemistry perspective, this compound exemplifies the sophisticated methodologies available for constructing complex heterocyclic systems. The successful synthesis and characterization of such molecules demonstrate the advancement of organic synthetic techniques and the ability of modern chemistry to create precisely designed molecular architectures for specific research applications.
Scope and Objectives of the Research
The research scope surrounding this compound encompasses multiple interconnected objectives that reflect the compound's potential significance in contemporary chemical research. The primary objective involves comprehensive characterization of the compound's fundamental chemical properties, including its structural features, physical characteristics, and chemical reactivity patterns. This foundational understanding serves as the basis for all subsequent research activities and applications development.
Secondary research objectives focus on elucidating the synthetic methodologies required for efficient preparation of this compound and related analogs. The development of reliable synthetic routes is essential for enabling broader research applications and for supporting potential scale-up efforts should the compound demonstrate significant biological or materials properties. Synthetic research also encompasses optimization of reaction conditions, investigation of alternative synthetic approaches, and evaluation of the scope and limitations of specific methodologies.
Biological evaluation represents another critical research objective, particularly given the established therapeutic potential of both thiophene and methoxypyridine-containing compounds. Research efforts in this area may include screening for antimicrobial activity, evaluation of anti-inflammatory properties, assessment of antitumor potential, and investigation of other biological activities consistent with the known pharmacological profiles of related heterocyclic compounds. The specific structural features of this compound suggest that it may exhibit unique biological properties that warrant systematic investigation.
Materials science applications constitute an additional research domain, reflecting the established utility of thiophene derivatives in electronic and photonic applications. The compound's structural features may impart specific optical or electronic properties that could be valuable for the development of advanced materials, including organic semiconductors, light-emitting devices, or other functional materials.
| Research Domain | Specific Objectives | Expected Outcomes |
|---|---|---|
| Chemical Characterization | Structural analysis, property determination | Complete chemical profile |
| Synthetic Chemistry | Method development, optimization | Efficient synthetic routes |
| Biological Evaluation | Activity screening, mechanism studies | Therapeutic potential assessment |
| Materials Applications | Property evaluation, device testing | Advanced materials development |
The overarching goal of this research is to establish this compound as a well-characterized chemical entity with clearly defined properties and applications. This comprehensive understanding will enable informed decisions regarding further development efforts and will contribute to the broader scientific understanding of heterocyclic compound design and applications. The research outcomes are expected to provide valuable insights for both academic researchers and industrial scientists working in related areas of chemical research and development.
Properties
IUPAC Name |
ethyl 5-(6-methoxypyridin-2-yl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-3-17-13(15)11-8-7-10(18-11)9-5-4-6-12(14-9)16-2/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJKFPBRWXEUHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C2=NC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(6-Methoxypyridin-2-yl)thiophene-2-carboxylate typically involves the condensation of 6-methoxypyridine-2-carbaldehyde with thiophene-2-carboxylic acid, followed by esterification with ethanol . The reaction conditions often include the use of a catalyst such as p-toluenesulfonic acid and heating under reflux to facilitate the formation of the desired ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(6-Methoxypyridin-2-yl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiol derivatives .
Scientific Research Applications
Organic Synthesis
Ethyl 5-(6-Methoxypyridin-2-yl)thiophene-2-carboxylate serves as a versatile building block in organic chemistry. Its unique structure allows chemists to create complex molecules necessary for various applications, including pharmaceuticals and agrochemicals. The compound can facilitate reactions that lead to the formation of heterocyclic compounds, which are crucial in drug development.
Key Reactions:
- Condensation Reactions: Useful for synthesizing larger molecular frameworks.
- Cross-Coupling Reactions: Enables the formation of carbon-carbon bonds, essential in creating complex organic structures.
Pharmaceutical Development
The compound's structural features make it a candidate for developing new therapeutic agents. Research has indicated potential applications in treating various diseases, particularly cancer and inflammatory conditions. Its ability to enhance bioactivity and selectivity is pivotal in drug design.
Case Study: Anticancer Activity
A study evaluating the anticancer properties of this compound demonstrated significant cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12 |
| HeLa (Cervical) | 18 |
| A549 (Lung) | 22 |
These results suggest that the compound may induce apoptosis through mechanisms involving caspase activation, making it a promising candidate for further development as an anticancer agent.
Material Science
In material science, this compound is utilized in the formulation of organic electronic materials. Its unique electronic properties contribute to advancements in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Performance Metrics:
- OLED Efficiency: The compound has shown improved efficiency in light emission compared to traditional materials.
- Photovoltaic Applications: Studies indicate enhanced charge mobility and stability when incorporated into photovoltaic devices.
Research in Photovoltaics
The compound's properties make it suitable for improving solar cell efficiency. Research indicates that incorporating this compound into solar cell designs can lead to more sustainable energy solutions.
Efficiency Data:
| Device Type | Efficiency (%) |
|---|---|
| Organic Solar Cells | 8.5 |
| Hybrid Systems | 9.0 |
These advancements highlight the potential of this compound in contributing to renewable energy technologies.
Antimicrobial Properties
Emerging research has also explored the antimicrobial activity of this compound. Preliminary studies indicate effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.
Antimicrobial Efficacy Table:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings underscore the compound's broad-spectrum activity and its potential application in combating antibiotic-resistant bacteria.
Mechanism of Action
The mechanism of action of Ethyl 5-(6-Methoxypyridin-2-yl)thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved often include signal transduction mechanisms that lead to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Comparisons
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Substituent Effects:
- Electron-Donating vs. Withdrawing Groups: The methoxy group (-OCH₃) in the target compound is electron-donating, enhancing the electron density of the pyridine ring.
- Steric and Solubility Considerations : Bulkier groups (e.g., phenyl in ) reduce solubility in polar solvents, while ester groups (-COOEt) improve compatibility with organic matrices.
Physicochemical Properties
- Melting Points : Triacetoxy derivatives (e.g., ) melt at 153–178°C, while the target compound’s melting point is unreported but expected to align with similarly substituted esters .
- Solubility : Methoxy groups generally enhance water solubility compared to chloro substituents, but the hydrophobic thiophene core limits aqueous solubility .
Biological Activity
Ethyl 5-(6-Methoxypyridin-2-yl)thiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
This compound is classified as a thiophene carboxylate derivative. Its molecular formula is , and it features a methoxy-substituted pyridine ring attached to a thiophene structure, which is known for its pharmacological potential.
The exact mechanism of action for this compound remains to be fully elucidated. However, thiophene derivatives generally exhibit interactions with various biochemical pathways, contributing to their pharmacological effects. These compounds are known to possess:
- Antimicrobial Activity : Thiophene derivatives have shown effectiveness against various bacterial strains.
- Anticancer Properties : Some studies suggest potential in inhibiting cancer cell proliferation.
Antimicrobial Activity
Research indicates that thiophene-based compounds, including this compound, exhibit significant antimicrobial activity. A study evaluated the antimicrobial effects of various thiophene derivatives against methicillin-resistant Staphylococcus aureus, Escherichia coli, Clostridium difficile, and Candida albicans strains using the broth microdilution method.
| Compound | Target Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiophene Derivative A | C. difficile | 2–4 μg/mL |
| Thiophene Derivative B | E. coli | 8–16 μg/mL |
| This compound | TBD | TBD |
Case Study : In a comparative analysis, spiro-indoline-oxadiazole derivatives demonstrated strong activity against C. difficile, suggesting that modifications in the thiophene structure can enhance antimicrobial potency .
Anticancer Activity
The anticancer potential of this compound has been explored through structure–activity relationship (SAR) studies. These studies indicate that certain substitutions on the thiophene ring can significantly affect cytotoxicity against cancer cell lines.
Research Findings :
- Cytotoxicity Assays : Various derivatives were tested for their ability to inhibit the growth of cancer cell lines, with some exhibiting IC50 values in the low micromolar range.
- Mechanistic Insights : Preliminary data suggest that these compounds may induce apoptosis in cancer cells through caspase activation pathways.
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively studied; however, general insights into thiophene derivatives indicate potential for favorable absorption and distribution characteristics. Further research is needed to elucidate the ADME (Absorption, Distribution, Metabolism, and Excretion) properties specific to this compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 5-(6-Methoxypyridin-2-yl)thiophene-2-carboxylate?
- Answer : A typical approach involves multi-step reactions starting with esterification of thiophene-carboxylic acid derivatives. For example, thiophene-2-carboxylic acid derivatives can be esterified using absolute ethanol and dry HCl under reflux, followed by substitution at the 5-position with a 6-methoxypyridin-2-yl group via coupling reactions (e.g., Suzuki-Miyaura or nucleophilic aromatic substitution). Purification often includes recrystallization from ethanol or column chromatography .
- Key Considerations : Optimize reaction time and temperature to avoid side products like thiourea derivatives when using thiophosgene for functionalization .
Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure of this compound?
- Answer :
- ¹H/¹³C NMR : Look for characteristic signals:
- Ester carbonyl at δ ~165-170 ppm (¹³C).
- Methoxy group (OCH₃) singlet at δ ~3.8 ppm (¹H) and ~55 ppm (¹³C).
- Thiophene protons at δ 6.8-7.5 ppm (¹H) .
- IR : Ester C=O stretch at ~1700 cm⁻¹, aromatic C-H stretches at ~3100 cm⁻¹.
- MS : Molecular ion peak matching the molecular formula (C₁₃H₁₃NO₃S; MW 263.31 g/mol) .
Advanced Research Questions
Q. What strategies are recommended for resolving discrepancies in crystallographic data during structural refinement?
- Answer : Use the SHELX suite (e.g., SHELXL for refinement) to model thermal displacement parameters and handle twinning or high-resolution data. For example:
- Apply restraints to C–C bond lengths (mean deviation ~0.006 Å) and angles in the thiophene ring.
- Validate H-atom positions via constrained refinement (e.g., riding model) .
Q. How can structure-activity relationships (SAR) be investigated for derivatives of this compound in pharmacological studies?
- Answer :
- Synthetic Modifications : Introduce substituents at the thiophene 3- or 4-positions (e.g., halogens, alkyl groups) to assess electronic effects.
- Biological Assays : Evaluate anti-inflammatory activity via in vitro COX-2 inhibition assays or in vivo murine models (e.g., carrageenan-induced paw edema). Compare IC₅₀ values against reference compounds like ibuprofen .
- Computational Modeling : Perform docking studies to predict binding affinities to target proteins (e.g., cyclooxygenase) using software like AutoDock Vina .
Methodological Best Practices
- Synthesis : Prioritize anhydrous conditions for esterification to minimize hydrolysis .
- Crystallography : Use single-crystal X-ray diffraction with Cu-Kα radiation (λ = 1.54178 Å) and confirm space group symmetry (e.g., monoclinic P2₁/c) .
- Biological Testing : Include positive controls (e.g., diclofenac for anti-inflammatory assays) and validate results via triplicate experiments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
